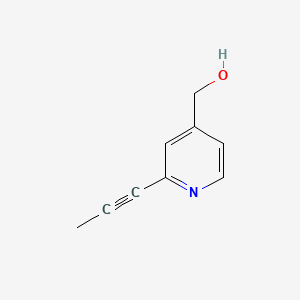
2-(1-propyn-1-yl)-4-Pyridinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-propyn-1-yl)-4-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a propynyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-propyn-1-yl)-4-Pyridinemethanol typically involves the alkylation of 4-pyridinemethanol with a propynyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and 1-bromo-1-propyne as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring can further streamline the production process.
化学反応の分析
Types of Reactions
2-(1-propyn-1-yl)-4-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the propynyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA) in an appropriate solvent.
Major Products Formed
Oxidation: 2-(1-propyn-1-yl)-4-pyridinecarboxaldehyde or 2-(1-propyn-1-yl)-4-pyridinecarboxylic acid.
Reduction: this compound or 2-(1-propyl)-4-pyridinemethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-(1-propyn-1-yl)-4-Pyridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-(1-propyn-1-yl)-4-Pyridinemethanol depends on its interactions with molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the propynyl group can participate in π-π interactions and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-propyn-1-yl)-4-Pyridinecarboxaldehyde
- 2-(1-propyn-1-yl)-4-Pyridinecarboxylic acid
- 2-(1-propyl)-4-Pyridinemethanol
Uniqueness
2-(1-propyn-1-yl)-4-Pyridinemethanol is unique due to the presence of both a propynyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2-prop-1-ynylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H9NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-6,11H,7H2,1H3 |
InChIキー |
KBJPBDBBYHAYDB-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=NC=CC(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


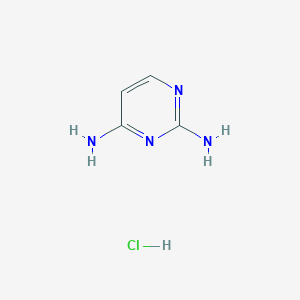
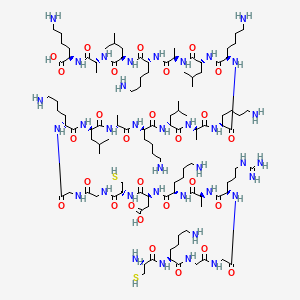
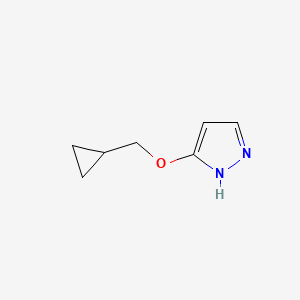
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
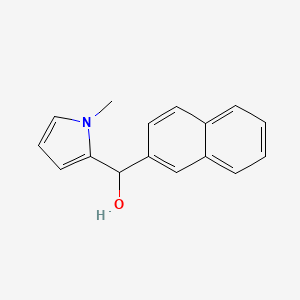
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
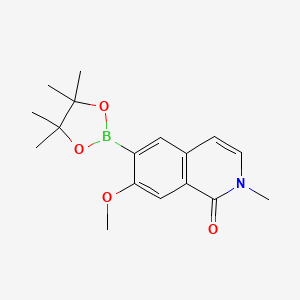
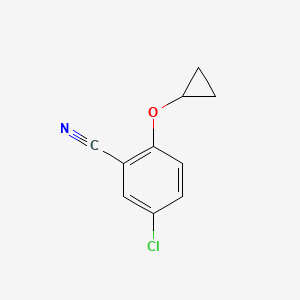


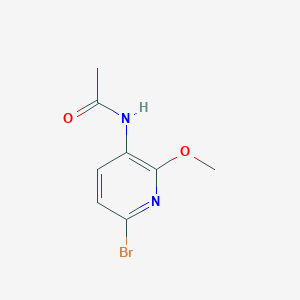

![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)

